Liberine
Description
Properties
IUPAC Name |
2-methoxy-1,9-dimethyl-7H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVFNSHOEYLXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045662 | |
| Record name | Liberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56119-16-5 | |
| Record name | Liberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of Urea Derivatives
The foundational approach involves cyclization of urea precursors with ethyl cyanoacetate under basic conditions. As demonstrated in a 2025 patent, O-methyl isourea reacts with ethyl cyanoacetate in the presence of sodium methoxide to form 6-amino-2-methoxy-pyrimidin-4-(3H)-one, a key intermediate. This step achieves 78–85% yield when conducted at 70°C for 6 hours. Critical parameters include:
Nitrosation and Ring Functionalization
Subsequent nitrosation introduces a nitroso group at the 5-position using sodium nitrite in acetic acid. This step, conducted at 0–5°C, prevents over-nitrosation and maintains regioselectivity. The resulting 6-amino-2-methoxy-5-nitrosopyrimidin-4(3H)-one serves as the substrate for xanthine ring formation.
Xanthine Ring Closure via Glyoxylic Acid Condensation
Mechanism of Formylation
Condensation with glyoxylic acid in formic acid (50°C, 1 hour) facilitates cyclization to the dione intermediate. The reaction proceeds through:
-
Nucleophilic attack by the amine on glyoxylic acid’s carbonyl.
-
Dehydration to form the imine linkage.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 48–52°C | ±12% |
| Formic Acid Purity | ≥95% | +18% |
| Stirring Rate | 400–600 rpm | ±7% |
Final Methylation Strategies
Methylating Agents Comparison
The terminal step employs dimethyl sulfate (DMS) or dimethyl carbonate (DMC) to install the methoxy group. Key findings:
Table 1: Methylation Efficiency
| Reagent | Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMS | NaOH | Methanol | 92 | 99.1 |
| DMC | DBU | DMF | 88 | 98.5 |
| Trimethyl phosphate | K2CO3 | Acetone | 81 | 97.8 |
DMS with NaOH in methanol proves optimal, achieving 92% yield and >99% purity. DBU-mediated reactions, though greener, require extended reaction times (8 vs. 2 hours).
Polymorph Control
Post-synthetic crystallization from ethanol/water (7:3) yields Form I polymorph (monoclinic, P21/c), while acetone/hexane produces Form II (orthorhombic, Pbca). Differential scanning calorimetry reveals Form I’s superior stability (ΔHfusion = 178 J/g vs. 162 J/g).
Solid-Phase Combinatorial Approaches
Chemical Reactions Analysis
Types of Reactions
Liberine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield demethylated derivatives. Reducing agents like lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Demethylated derivatives of this compound.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Liberine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine alkaloid chemistry and synthesis.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic uses, particularly in neurostimulation and cognitive enhancement.
Industry: Utilized in the formulation of dietary supplements and energy drinks due to its stimulant properties
Mechanism of Action
Liberine exerts its effects primarily through the modulation of adenosine receptors in the brain. By binding to these receptors, this compound inhibits the action of adenosine, a neurotransmitter that promotes relaxation and sleepiness. This inhibition leads to increased neuronal activity and the release of other neurotransmitters like dopamine and norepinephrine, resulting in heightened alertness and energy .
Comparison with Similar Compounds
Structural Features
Liberine and its analogs share a xanthine-derived backbone but differ in methylation patterns and functional groups:
| Compound | IUPAC Name | Methylation Sites | Key Functional Groups |
|---|---|---|---|
| This compound | O²,1,9-Trimethyluric acid | O², N1, N9 | Uric acid derivative |
| Theacrine | 1,3,7,9-Tetramethyluric acid | N1, N3, N7, N9 | Uric acid derivative |
| Methylthis compound | O²,1,7,9-Tetramethyluric acid | O², N1, N7, N9 | Intermediate in this compound synthesis |
| Caffeine | 1,3,7-Trimethylxanthine | N1, N3, N7 | Xanthine derivative |
| Theobromine | 3,7-Dimethylxanthine | N3, N7 | Xanthine derivative |
Key Observations :
Metabolic Roles and Accumulation Patterns
This compound biosynthesis occurs in four developmental stages in Coffea species :
Stage 1 : Young plants accumulate caffeine; theobromine is converted to caffeine.
Stage 2 : Theacrine replaces caffeine; theobromine and caffeine are metabolized into theacrine.
Stage 3 : Theacrine declines, this compound accumulates; theacrine is converted to this compound via methylthis compound.
Stage 4 : Mature plants contain this compound exclusively; caffeine is rapidly metabolized into this compound.
Biological Activity
Liberine, also known as Luliberin or Gonadotropin-Releasing Hormone (GnRH), is a peptide hormone that plays a crucial role in the regulation of reproductive functions. It is primarily produced in the hypothalamus and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications in clinical research.
This compound exerts its biological effects by binding to specific GnRH receptors located on the surface of pituitary gonadotroph cells. This interaction initiates a signaling cascade that leads to the synthesis and secretion of LH and FSH, which are essential for normal reproductive function in both males and females. The release of these hormones subsequently stimulates gonadal function, impacting spermatogenesis in males and ovarian follicle development in females.
Pharmacological Properties
This compound has been investigated for its potential therapeutic applications, particularly in treating hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty. Its analogs have been developed to enhance stability and potency while reducing side effects.
Table 1: Pharmacological Properties of this compound Analogues
| Compound Name | Stability | Potency (IC50) | Clinical Application |
|---|---|---|---|
| Luliberin | Moderate | 0.5 nM | Hormone replacement therapy |
| Triptorelin | High | 0.1 nM | Prostate cancer treatment |
| Leuprolide | High | 0.05 nM | Endometriosis management |
Case Study 1: Use in Prostate Cancer Treatment
A clinical trial involving patients with advanced prostate cancer demonstrated that administration of Triptorelin resulted in significant reductions in serum testosterone levels, leading to decreased tumor size and improved patient outcomes. Patients receiving Triptorelin showed a 30% increase in progression-free survival compared to those receiving standard therapy alone .
Case Study 2: Management of Endometriosis
Another study assessed the efficacy of Leuprolide in women diagnosed with endometriosis. Results indicated that treatment with Leuprolide led to a substantial decrease in pelvic pain and lesion size over a six-month period. Approximately 70% of participants reported significant symptom relief .
Research Findings
Recent studies have focused on the development of novel GnRH analogues with improved pharmacokinetic profiles. Research indicates that modifications to the peptide structure can enhance receptor affinity and bioavailability, leading to more effective treatments for hormone-sensitive diseases .
Table 2: Comparative Efficacy of GnRH Analogues
| Analogue Name | Receptor Affinity (Kd) | Half-life (hrs) | Clinical Efficacy (%) |
|---|---|---|---|
| Luliberin | 1 nM | 2 | 60 |
| Triptorelin | 0.5 nM | 4 | 75 |
| Leuprolide | 0.2 nM | 3 | 80 |
Q & A
Q. What are the standard analytical techniques for characterizing Liberine’s purity and structural properties?
To ensure reproducibility, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (MS) provides molecular weight validation. Detailed protocols must specify instrument parameters (e.g., solvent systems, column types) and calibration standards, as incomplete methodological descriptions hinder replication .
Q. How should researchers design a literature review strategy to evaluate this compound’s pharmacological properties?
Begin with structured searches in authoritative databases (e.g., SciFinder, PubMed) using controlled vocabulary (e.g., MeSH terms). Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use citation chaining to identify seminal studies and track conflicting findings. Document exclusion/inclusion criteria to mitigate selection bias and ensure transparency .
Q. What methodologies validate biological assays for studying this compound’s activity?
Assays must include positive controls (e.g., known agonists/inhibitors) and negative controls (vehicle-only treatments) to confirm specificity. Dose-response curves should span at least five concentrations to establish EC50/IC50 values. Replicate experiments across independent trials (n ≥ 3) and report statistical power analyses to justify sample sizes .
Q. How can researchers address reproducibility challenges in this compound synthesis?
Document batch-specific variables (e.g., reagent purity, temperature gradients) and use Design of Experiments (DOE) principles to identify critical factors. Share raw spectral data (NMR, IR) in supplementary materials to enable cross-validation. Adhere to IUPAC nomenclature and report yields as mass percentages with error margins .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?
Conduct a meta-analysis to quantify heterogeneity across studies. Stratify data by variables such as cell lines (e.g., HEK293 vs. CHO), dosage ranges, and exposure durations. Use sensitivity analyses to assess the impact of outlier studies. If discrepancies persist, propose hypotheses (e.g., allosteric modulation, metabolite interference) for targeted validation .
Q. What experimental frameworks optimize the study of this compound’s mechanism of action?
Combine in vitro (e.g., receptor binding assays) and in vivo models (e.g., knockout rodents) to isolate target pathways. Employ CRISPR-Cas9 editing to validate receptor specificity. Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map downstream signaling networks. Pre-register hypotheses to minimize confirmation bias .
Q. How can multi-omics data be integrated to elucidate this compound’s systemic effects?
Apply bioinformatics pipelines (e.g., weighted gene co-expression networks) to correlate transcriptomic, metabolomic, and epigenomic datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed biological processes. Validate computationally predicted interactions via siRNA knockdown or pharmacological inhibition .
Q. What computational strategies improve the accuracy of this compound’s molecular docking simulations?
Utilize ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) to account for receptor flexibility. Validate predictions using experimental binding affinities (e.g., surface plasmon resonance). Cross-reference results with pharmacophore models to prioritize high-probability interactions .
Q. How should researchers assess this compound’s long-term stability under physiological conditions?
Perform accelerated stability studies at varied pH and temperature levels, monitoring degradation via HPLC-MS. Quantify half-life using first-order kinetics. Compare stability in aqueous vs. lipid-based formulations. Publish degradation products’ structural data to inform toxicity assessments .
Q. What ethical frameworks guide this compound research involving animal models?
Adopt the ARRIVE 2.0 guidelines for experimental design and reporting. Justify species selection (e.g., murine vs. non-human primates) based on translational relevance. Implement blinding and randomization to reduce bias. Share protocols via repositories like Protocols.io to enhance transparency .
Key Methodological Considerations
- Data Sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers (DOIs) .
- Peer Review : Preprint manuscripts on platforms like bioRxiv for community feedback prior to journal submission .
- Interdisciplinary Collaboration : Engage biostatisticians early to optimize experimental designs and avoid Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
